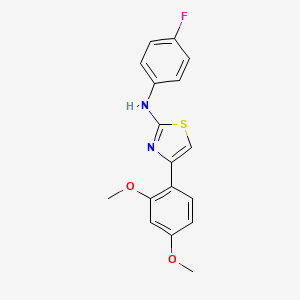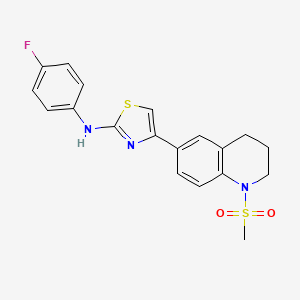![molecular formula C17H16FN3O2S2 B7644018 N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as Pimasertib, is a selective inhibitor of mitogen-activated protein kinase (MEK) 1 and 2. This small molecule compound has been widely used in scientific research for its potential in cancer treatment.
Mécanisme D'action
N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide selectively inhibits MEK1 and MEK2, which are key components of the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of MEK1 and MEK2 by this compound leads to downstream inhibition of extracellular signal-regulated kinase (ERK) 1 and 2, which are involved in tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide is its selectivity for MEK1 and MEK2, which reduces off-target effects. It also has good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that this compound may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Orientations Futures
There are several future directions for the research and development of N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide. One area of focus is the identification of biomarkers that can predict response to this compound treatment. This can help to identify patients who are most likely to benefit from this therapy. Another area of focus is the combination of this compound with other cancer therapies, such as chemotherapy and immunotherapy. This can help to enhance the efficacy of this compound and improve patient outcomes. Finally, further research is needed to determine the long-term safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves several steps. Firstly, 4-fluoroaniline is reacted with 2-bromo-5-methylthiazole to form 2-(4-fluoroanilino)-5-methylthiazole. This compound is then reacted with 4-bromoacetophenone to form 4-[2-(4-fluoroanilino)-5-methylthiazol-4-yl]acetophenone. Finally, this intermediate product is reacted with methanesulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, pancreatic cancer, and non-small cell lung cancer. This compound has also been tested in clinical trials for the treatment of advanced solid tumors, with promising results.
Propriétés
IUPAC Name |
N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-11-16(12-3-7-15(8-4-12)21-25(2,22)23)20-17(24-11)19-14-9-5-13(18)6-10-14/h3-10,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYUVJSASLLWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)

![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)

![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)

![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)

